N-Desmethyl loperamide (dLop) is the primary metabolite of loperamide, a peripherally-acting opioid drug widely used as an antidiarrheal agent [, , ]. In the context of scientific research, dLop serves as a valuable tool for studying P-glycoprotein (P-gp), a membrane-bound efflux pump belonging to the ATP-binding cassette (ABC) transporter family [, , ]. Notably, dLop exhibits selectivity for P-gp over other ABC transporters like multidrug resistance protein 1 (Mrp1) and breast cancer resistance protein (BCRP) [, , ]. This selectivity makes dLop a useful probe for investigating P-gp function in various tissues, particularly at the blood-brain barrier (BBB) [, , , ].
N-desmethyl loperamide, also known as N-dimethyl-2,2-diphenylbutanamide, is a significant metabolite of loperamide, a well-known opioid used primarily for treating diarrhea. This compound is classified as a μ-opioid receptor agonist and a substrate for the P-glycoprotein efflux pump, which plays a crucial role in drug transport across cellular membranes, particularly at the blood-brain barrier. The study of N-desmethyl loperamide is essential for understanding its pharmacological effects and potential applications in imaging techniques such as positron emission tomography (PET).
The synthesis of N-desmethyl loperamide involves several steps, typically starting from commercially available precursors. The key steps in the synthesis include:
N-desmethyl loperamide possesses a complex molecular structure characterized by its two phenyl rings and a piperidine moiety. The chemical formula is C₂₁H₂₃ClN₂O, and its molecular weight is approximately 356.87 g/mol. The structure can be depicted as follows:
N-desmethyl loperamide undergoes various chemical reactions that are significant for its metabolic pathway and pharmacological activity:
The mechanism of action of N-desmethyl loperamide primarily involves its interaction with μ-opioid receptors located in the gastrointestinal tract and central nervous system:
N-desmethyl loperamide exhibits several important physical and chemical properties:
N-desmethyl loperamide has several scientific applications:
N-desmethyl loperamide (norloperamide) inhibits the hERG (KV11.1) potassium channel, which conducts the rapid delayed rectifier current (I~Kr~) essential for cardiac repolarization. Electrophysiological studies reveal that N-desmethyl loperamide blocks hERG in a time- and voltage-dependent manner, with an IC~50~ of 0.292 µM (35.6 nM for loperamide) at physiological temperatures. This inhibition is contingent upon channel gating, requiring channel opening during membrane depolarization for high-affinity drug binding. The metabolite’s on-rate kinetics are slower than loperamide’s, while its off-rate is comparable, suggesting differences in trapping efficiency within the central cavity [1] [8].
N-desmethyl loperamide also inhibits cardiac voltage-gated sodium channels (NaV1.5), albeit with lower potency than hERG. It reduces peak Na⁺ current (I~Na~) with an IC~50~ of 0.526 µM, contributing to conduction slowing (QRS widening) at overdose concentrations. Blockade occurs preferentially in the inactivated state of NaV1.5, with rapid binding kinetics during depolarization. This dual inhibition of repolarizing (hERG) and depolarizing (NaV1.5) currents creates a proarrhythmic substrate under conditions of metabolite accumulation [6] [8].
N-desmethyl loperamide exhibits a 7.5-fold weaker hERG inhibition (IC~50~ = 0.292 µM) compared to loperamide (IC~50~ = 0.039 µM) [1]. However, its plasma concentrations in overdose scenarios can exceed loperamide by 3–5× due to extensive hepatic metabolism via CYP3A4/CYP2C8. This pharmacokinetic shift enables the metabolite to contribute significantly to combined cardiotoxicity, particularly when P-glycoprotein (which effluxes both compounds) is saturated or inhibited [1] [3] [6].
Table 1: Comparative Pharmacology of Loperamide and N-Desmethyl Loperamide at Cardiac Ion Channels
Target Channel | Compound | IC~50~ (µM) | Potency Ratio (vs. Loperamide) | Primary Electrophysiological Effect |
---|---|---|---|---|
hERG (Kᵥ11.1) | Loperamide | 0.039 | 1.0× | QT prolongation, ↑ TdP risk |
N-desmethyl loperamide | 0.292 | ~7.5× weaker | Secondary QT prolongation | |
Naᵥ1.5 | Loperamide | 0.239–0.526 | 1.0× | QRS widening, ↓ conduction velocity |
N-desmethyl loperamide | 4.5–8.1* | ~10–20× weaker* | Conduction slowing at overdose | |
Caᵥ1.2 | Loperamide | 4.091 | 1.0× | Minor contractility effects |
N-desmethyl loperamide | >10* | >2.5× weaker* | Negligible impact |
*Estimated from structural analogy; direct data limited.* [1] [6]
Cryo-EM structural analysis (PDB: 5VA1) reveals that N-desmethyl loperamide binds within the intra-cavitary drug pocket of the open-state hERG channel, below the selectivity filter. The ligand adopts a conformation where its tertiary amine engages in cation-π interactions, while its halogenated phenyl rings align parallel to S6 helix residues. Water molecules within the cavity induce minor conformational shifts (~0.4 Å) in the ligand pose but do not significantly alter binding free energy. This binding mode is sterically constrained by Phe557 (S5 helix) and Thr623 (pore helix), limiting deep penetration compared to loperamide [1] [9].
Alanine scanning mutagenesis identifies Tyr652 and Phe656 (S6 helix) as critical residues for high-affinity hERG blockade. N-desmethyl loperamide’s binding affinity decreases by:
Table 2: Impact of hERG Pore Mutations on N-Desmethyl Loperamide Blockade
Mutation | Location | Fold Change in IC~50~ | Proposed Interaction Mechanism |
---|---|---|---|
Y652A | S6 helix | ↑ 17× | Loss of π-stacking with phenyl rings |
F656A | S6 helix | ↑ 75× | Disrupted hydrophobic enclosure |
F557L | S5 helix | ↑ 10× | Altered cavity access/voltage sensing |
T623A | Pore helix base | ↑ 16× | Impaired inactivation gating |
S620T | Inactivation gate | ↑ 54× | Reduced inactivation stability |
Data derived from voltage-clamp studies of mutant channels [1] [2] [5]
The drug’s aromatic moieties form a multivalent π-system with hERG’s aromatic residues:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7